molecular formula C8H16N2O2 B13232411 Piperidin-4-yl dimethylcarbamate

Piperidin-4-yl dimethylcarbamate

Cat. No.: B13232411
M. Wt: 172.22 g/mol
InChI Key: GGGMTJQCYUFHPX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidin-4-yl dimethylcarbamate typically involves the reaction of piperidine with dimethylcarbamoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

Piperidine+Dimethylcarbamoyl chloridePiperidin-4-yl dimethylcarbamate+HCl\text{Piperidine} + \text{Dimethylcarbamoyl chloride} \rightarrow \text{this compound} + \text{HCl} Piperidine+Dimethylcarbamoyl chloride→Piperidin-4-yl dimethylcarbamate+HCl

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

Piperidin-4-yl dimethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Piperidin-4-yl dimethylcarbamate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its pharmacological properties, such as antitumor and antiviral activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of piperidin-4-yl dimethylcarbamate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and target .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

piperidin-4-yl N,N-dimethylcarbamate

InChI

InChI=1S/C8H16N2O2/c1-10(2)8(11)12-7-3-5-9-6-4-7/h7,9H,3-6H2,1-2H3

InChI Key

GGGMTJQCYUFHPX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OC1CCNCC1

Origin of Product

United States

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